molecular formula C8H6F3NO4S B8436416 3-Sulfamoyl-5-(trifluoromethyl)benzoic acid

3-Sulfamoyl-5-(trifluoromethyl)benzoic acid

Cat. No. B8436416
M. Wt: 269.20 g/mol
InChI Key: RAEAVXRWTCNJOT-UHFFFAOYSA-N
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Patent
US07166598B2

Procedure details

To a 3-chlorosulfonyl-5-(trifluoromethyl)benzoic acid (0.4 g) was added 28% ammonia aqueous solution (5.0 ml) at 0° C. The mixture was stirred at 0° C., and then allowed to stand at room temperature overnight. The mixture was concentrated to dryness, and then 1N hydrochloric acid (5 ml) was added to the mixture, and stirred at 0° C. for 30 minutes. The resulted powder was collected by filtration and dried under reduced pressure to give 3-sulfamoyl-5-(trifluoromethyl)benzoic acid (299.4 mg) as a pale yellow powder.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([C:14]([F:17])([F:16])[F:15])[CH:13]=1)[C:8]([OH:10])=[O:9])(=[O:4])=[O:3].[NH4+:18].[OH-]>>[S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([C:14]([F:17])([F:16])[F:15])[CH:13]=1)[C:8]([OH:10])=[O:9])(=[O:4])(=[O:3])[NH2:18] |f:1.2|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
ClS(=O)(=O)C=1C=C(C(=O)O)C=C(C1)C(F)(F)F
Name
Quantity
5 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness
ADDITION
Type
ADDITION
Details
1N hydrochloric acid (5 ml) was added to the mixture
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulted powder was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S(N)(=O)(=O)C=1C=C(C(=O)O)C=C(C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 299.4 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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